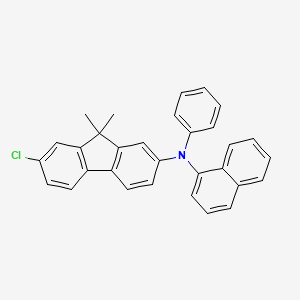
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a hydroxymethyl group, a prop-1-en-1-yl group, and a cyclohex-2-en-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxymethyl and prop-1-en-1-yl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclohex-2-en-1-one ring can be reduced to form a hydroxyl group.
Substitution: The prop-1-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a secondary alcohol.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)cyclohex-2-en-1-one: Lacks the prop-1-en-1-yl group.
2-(Prop-1-en-1-yl)cyclohex-2-en-1-one: Lacks the hydroxymethyl group.
Cyclohex-2-en-1-one: Lacks both the hydroxymethyl and prop-1-en-1-yl groups.
Uniqueness
3-(Hydroxymethyl)-2-(prop-1-en-1-yl)cyclohex-2-en-1-one is unique due to the presence of both the hydroxymethyl and prop-1-en-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
620590-41-2 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2-prop-1-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2,4,11H,3,5-7H2,1H3 |
Clé InChI |
BKYLSYMANOZWHL-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=C(CCCC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


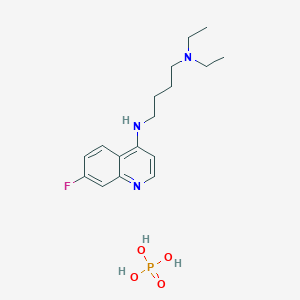
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

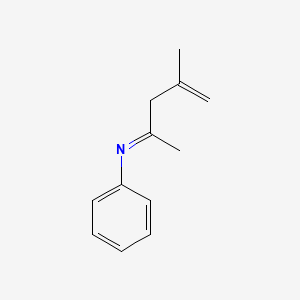
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
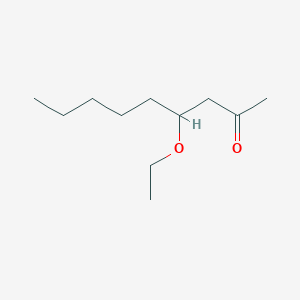

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
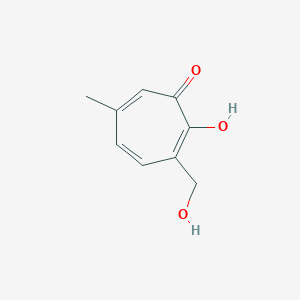
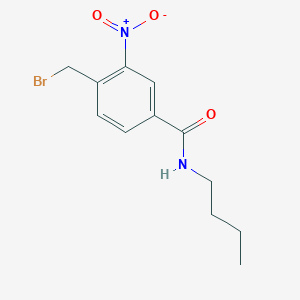
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
